2-(4-(Dimethylamino)phenyl)-3H-indol-3-one
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Overview
Description
2-(4-(Dimethylamino)phenyl)-3H-indol-3-one is an organic compound known for its unique chemical structure and properties This compound features an indole core substituted with a dimethylamino group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-3H-indol-3-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with indole derivatives under acidic or basic conditions. One common method is the Fischer indole synthesis, where the reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the indole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)-3H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)-3H-indol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It finds applications in the development of dyes, pigments, and other materials due to its unique optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The indole core can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Dimethylamino)phenyl)ethanol: This compound shares the dimethylamino group but has an ethanol moiety instead of the indole ring.
4-(Dimethylamino)phenyl)-vinylquinoxalines: These compounds feature a quinoxaline ring system with a similar dimethylamino substitution.
Uniqueness
2-(4-(Dimethylamino)phenyl)-3H-indol-3-one is unique due to its indole core, which imparts distinct chemical and biological properties. The combination of the indole ring and the dimethylamino group enhances its potential for diverse applications in various fields of research.
Biological Activity
2-(4-(Dimethylamino)phenyl)-3H-indol-3-one, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a dimethylamino group attached to a phenyl ring and linked to a 3H-indole moiety, enhances its electron-donating properties, making it a candidate for various therapeutic applications.
- Molecular Formula : C₁₅H₁₅N₃O
- Molecular Weight : Approximately 238.28 g/mol
- Structure : The compound's structure is pivotal for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study involving various indole derivatives showed that compounds similar to this structure demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis through activation of caspases, which are critical in the programmed cell death pathway .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC₅₀ (μg/mL) | Reference |
---|---|---|---|
This compound | HepG2 | 5.34 | |
This compound | MDA-MB-231 | 6.13 | |
Doxorubicin | HepG2 | 5.0 | |
Doxorubicin | MDA-MB-231 | 5.0 |
Anti-inflammatory Activity
Indole derivatives, including this compound, have been studied for their anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit cyclooxygenase enzymes, which play a significant role in inflammation pathways. The inhibition percentage varied based on structural modifications, with certain substitutions enhancing the anti-inflammatory effects .
Table 2: Inhibition of Cyclooxygenase Activity
Compound | Inhibition (%) after 2h | Inhibition (%) after 3h | Reference |
---|---|---|---|
This compound | 61.47 | 62.24 | |
S14 (Control Compound) | 62.69 | 63.69 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dimethylamino group enhances its electron-donating capacity, which may alter its interaction with receptors and enzymes involved in disease pathways.
Case Studies
- Alzheimer’s Disease Research : A study focused on multi-target directed drug discovery highlighted the potential of indole derivatives in treating Alzheimer’s disease by acting as enzyme inhibitors .
- Tuberculosis Treatment : High-throughput screening of chemical libraries identified indole derivatives as promising candidates against Mycobacterium tuberculosis, indicating the broad-spectrum activity of such compounds .
Properties
CAS No. |
95654-32-3 |
---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]indol-3-one |
InChI |
InChI=1S/C16H14N2O/c1-18(2)12-9-7-11(8-10-12)15-16(19)13-5-3-4-6-14(13)17-15/h3-10H,1-2H3 |
InChI Key |
COBVWQVBYSMTGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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